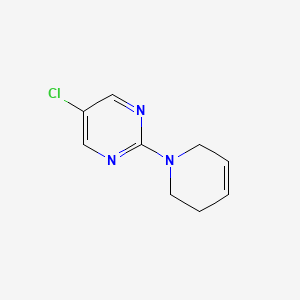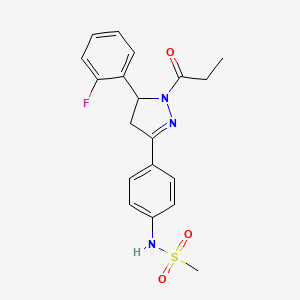![molecular formula C14H12O5 B2900974 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one CAS No. 1558053-97-6](/img/structure/B2900974.png)
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one is a unique organic compound characterized by its naphthofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one typically involves multi-step organic synthesis pathways. Starting from readily available precursors, the synthesis might include steps such as aromatic electrophilic substitution, cyclization reactions, and specific functional group transformations. The precise control of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity.
Industrial Production Methods: : For industrial-scale production, methods such as batch or continuous flow reactions might be employed. The use of catalysts to enhance reaction rates and the implementation of purification techniques like crystallization or chromatography are integral to the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, resulting in the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions may convert certain functional groups within the compound to their respective reduced forms.
Substitution: : Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions: : Reagents like potassium permanganate for oxidation, palladium catalysts for reduction, and halogenating agents for substitution are commonly used. Conditions vary from aqueous solutions to organic solvents, with temperature adjustments based on the specific reaction requirements.
Major Products: : The primary products depend on the reaction type. For example, oxidation might yield quinones, while substitution reactions introduce new functional groups onto the naphthofuran structure.
Applications De Recherche Scientifique
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one has garnered interest in diverse research areas:
Chemistry: : Its unique structure makes it a valuable compound for studying aromaticity, electron delocalization, and reactivity patterns in naphthofurans.
Biology: : Research explores its potential bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Investigations focus on its therapeutic potential, particularly in drug development for treating various diseases.
Industry: : The compound's chemical stability and reactivity profile make it suitable for applications in material science and the development of novel organic compounds.
Mécanisme D'action
The compound's mechanism of action involves interactions with specific molecular targets and pathways. For example, its potential bioactivity might result from its ability to interact with cellular enzymes, receptors, or DNA. The molecular structure allows it to fit into particular binding sites, influencing biological processes and pathways.
Comparaison Avec Des Composés Similaires
Compared to other naphthofurans or related aromatic compounds, 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one stands out due to its unique substitution pattern and functional group arrangement. Similar compounds might include:
2,7-Dihydroxynaphtho[1,2-b]furan-3(2h)-one
4-Methoxynaphtho[1,2-b]furan-3(2h)-one
7-Methyl-2-hydroxynaphtho[1,2-b]furan-3(2h)-one
Happy to help dig into the science of this compound with you! If there's more you want to explore or clarify, feel free to let me know.
Propriétés
IUPAC Name |
2,9-dihydroxy-7-methoxy-4-methylbenzo[g][1]benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-6-3-7-4-8(18-2)5-9(15)11(7)13-10(6)12(16)14(17)19-13/h3-5,14-15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTWIJOKGOCEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C3=C1C(=O)C(O3)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B2900893.png)

![1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2900896.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2900900.png)
![(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2900905.png)
![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)

![N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2900908.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2900910.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)
